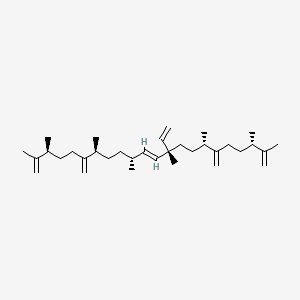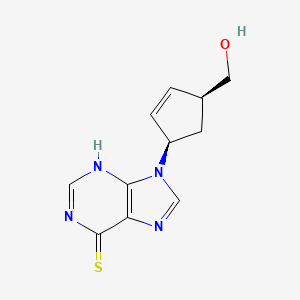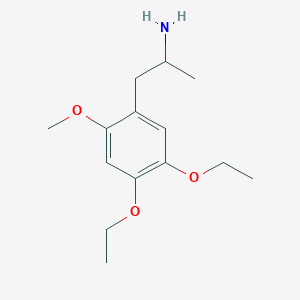
Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Pyrrolidino-ddU is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Métodos De Preparación
The synthesis of 2’-Pyrrolidino-ddU typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One classical method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Análisis De Reacciones Químicas
2’-Pyrrolidino-ddU undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Pyrrolidino-ddU has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, derivatives of pyrrolidine, including 2’-Pyrrolidino-ddU, are being explored for their potential use in treating various diseases . The compound also has industrial applications, particularly in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2’-Pyrrolidino-ddU involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2’-Pyrrolidino-ddU can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyrrolidine-2-one derivatives are known for their anticonvulsant and neuroprotective properties , while pyrrolidine-2,5-diones have been studied for their anticancer activities . The unique structural features of 2’-Pyrrolidino-ddU, such as its specific substituents and stereochemistry, contribute to its distinct biological profile.
Propiedades
Número CAS |
119753-64-9 |
|---|---|
Fórmula molecular |
C13H19N3O4 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O4/c17-8-9-7-10(15-4-1-2-5-15)12(20-9)16-6-3-11(18)14-13(16)19/h3,6,9-10,12,17H,1-2,4-5,7-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Clave InChI |
VCNWCIHODWLEBT-HOSYDEDBSA-N |
SMILES isomérico |
C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
SMILES canónico |
C1CCN(C1)C2CC(OC2N3C=CC(=O)NC3=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







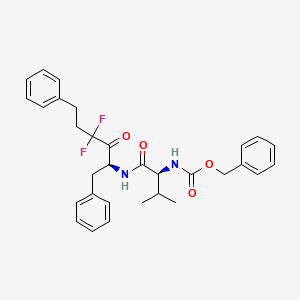
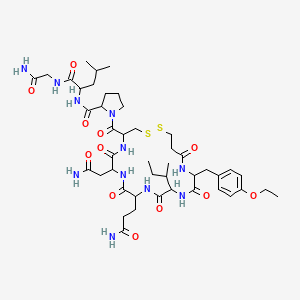
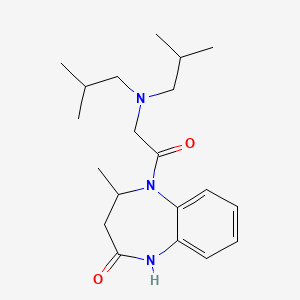
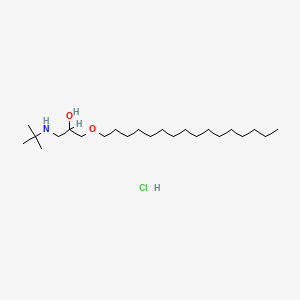
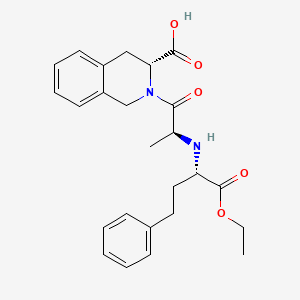
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
